N-(4-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-9-7-21-14(16-9)17-13(18)10-2-4-15-12(6-10)19-11-3-5-20-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNCTKFPYYKESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly regarding its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridine moiety, and an ether linkage to a thiolane ring. Its chemical formula is , and it has a molecular weight of approximately 345.44 g/mol. The presence of the thiazole and pyridine rings suggests potential interactions with biological targets relevant to various diseases.
Research indicates that thiazole-containing compounds often exhibit antitumor properties through several mechanisms:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Thiazole derivatives have been shown to act as PARP inhibitors, which are important in cancer therapy due to their role in DNA repair mechanisms. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with BRCA mutations .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), while showing minimal toxicity to normal human keratinocytes (IC50 > 50 µM) .
Anticancer Activity
A comprehensive screening conducted by the National Cancer Institute (NCI) tested the compound against a panel of 60 cancer cell lines. The results indicated that the compound inhibited the growth of multiple cancer types, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Non-small cell lung cancer | NCI-H460 | 0.57 |
| Melanoma | LOX IMVI | 0.75 |
| Colon cancer | HCT-15 | 0.45 |
| CNS tumors | U251 | 0.60 |
These results highlight its potential as an effective therapeutic agent against various malignancies .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of thiazole derivatives similar to this compound:
- Study on Selective Cytotoxicity : A study demonstrated that preincubation with Fluzaparib (a PARP inhibitor) significantly reduced the cytotoxic effects of thiazole derivatives, suggesting that their mechanism involves DNA damage response pathways .
- In Vivo Efficacy : Animal models treated with thiazole derivatives exhibited reduced tumor growth rates compared to control groups, supporting their potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds from the evidence that share critical structural features with the target molecule, such as pyridine/heterocyclic carboxamides, thiazole/thiazolidinone moieties, and substituent effects. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.
Structural and Physicochemical Comparisons
Table 1: Physical Properties of Pyridine/Thiazole Derivatives
Key Observations :
- Substituent Effects: Chlorine substituents (e.g., 6b, 6c) correlate with higher melting points (196–210°C) compared to non-halogenated analogs (6a: 184–186°C) due to increased molecular polarity and packing efficiency .
- Heterocycle Variations : Pyridazine-based compounds (11b, 11c) exhibit higher melting points (237–295°C) than pyridine derivatives, likely due to additional nitrogen atoms enhancing intermolecular interactions .
- Lipophilicity : The thiolan-3-yloxy group in the target compound may confer intermediate lipophilicity compared to AB3 (ALogP 3.58) and AB4 (ALogP 2.85), as the saturated thiolan ring could reduce hydrophobicity relative to aromatic triazole-sulfanyl groups .
Key Observations :
- Receptor Interactions : MPEP, a pyridine derivative, demonstrates that pyridine cores can modulate neurological targets (e.g., mGlu5) with substituents (e.g., phenylethynyl) influencing potency and selectivity .
- Binding Energy Predictions : Compounds in (e.g., 21, 22) show binding energies ranging from -7.03 to -5.75 kcal/mol, suggesting that substituents like triazole-sulfanyl (AB3, AB4) may optimize target affinity compared to bulkier groups .
Research Findings and Implications
Substituent-Driven Solubility : Chlorine and methoxy groups enhance melting points but may reduce solubility, whereas thiolan-3-yloxy (target compound) could balance lipophilicity and bioavailability .
Biological Targeting: Thiazole-pyridine hybrids (e.g., AB3, AB4) align with known antimicrobial and kinase-inhibiting scaffolds, suggesting the target compound may share these activities if optimized .
Q & A
Q. How does this compound compare to N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide in terms of metabolic stability?
- Methodological Answer :
- Microsomal Assay : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify isoform-specific interactions .
Q. Q. What mechanistic studies elucidate off-target effects in in vivo models?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. control tissues (e.g., liver, kidney) to identify dysregulated pathways (e.g., oxidative stress).
- Biochemical Assays : Measure ALT/AST levels for hepatotoxicity and BUN/creatinine for nephrotoxicity .
Structural & Functional Insights
Q. How does the pyridine-thiazole scaffold influence binding to bacterial topoisomerase IV?
- Methodological Answer :
- Competitive Inhibition Assay : Use supercoiled plasmid DNA and ethidium bromide displacement to quantify DNA intercalation.
- Enzyme Kinetics : Measure IC₅₀ via E. coli topoisomerase IV relaxation assay .
Q. Can crystallography resolve conformational flexibility of the thiolan-3-yloxy group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
